

Application Notes and Protocols for Studying Gq-Mediated Vasoconstriction with WU-07047

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Compound of Interest

Compound Name: WU-07047

Cat. No.: B15575446

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Introduction

WU-07047 is a synthetic small molecule that functions as a selective inhibitor of the Gαq subunit of heterotrimeric G proteins. It is a simplified analog of the potent natural product YM-254890.^{[1][2]} Gq protein-coupled receptors (GPCRs) are critical mediators of vasoconstriction, responding to endogenous agonists such as angiotensin II, endothelin-1, and norepinephrine. Upon activation, the Gq pathway initiates a signaling cascade leading to an increase in intracellular calcium and ultimately, smooth muscle contraction and vasoconstriction. **WU-07047** provides a valuable tool for investigating the precise role of Gq signaling in these physiological and pathophysiological processes. While biochemical assays have confirmed its inhibitory action on Gq, it is noteworthy that **WU-07047** is less potent than its parent compound, YM-254890.^{[1][2]} These application notes provide a comprehensive guide to utilizing **WU-07047** for the study of Gq-mediated vasoconstriction in ex vivo and in vivo models.

Data Presentation

Table 1: Comparison of Gq Inhibitors

Feature	WU-07047	YM-254890
Type	Simplified synthetic analog	Natural product, cyclic depsipeptide
Target	Gαq/11	Gαq/11
Potency	Lower potency	High potency (IC50 ≈ 0.15 nM in biochemical assays)[1]
Key Advantage	More accessible synthetically	High potency and specificity
Reference	Rensing et al., 2015[2]	(Mentioned in multiple sources)

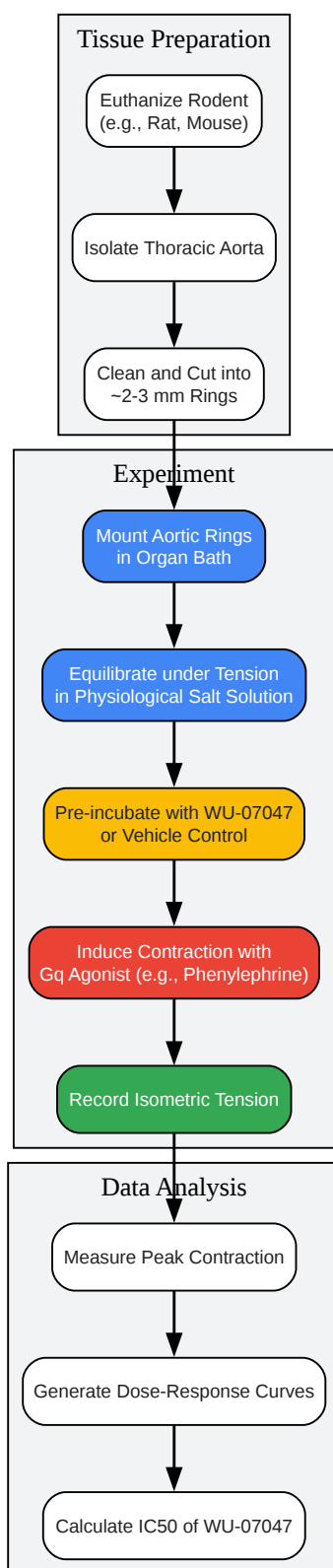
Signaling Pathways and Experimental Visualization

The following diagrams illustrate the key signaling pathway involved in Gq-mediated vasoconstriction and a typical experimental workflow for its study using **WU-07047**.



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Figure 1: Gq Signaling Pathway in Vasoconstriction.



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References

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- 2. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
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